ortho-Phenanthroline
Overview
Description
Ortho-Phenanthroline, also known as 1,10-Phenanthroline, is a tricyclic, aromatic, nitrogen-heterocyclic organic compound. It is a well-known bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. The compound is characterized by its rigid, planar structure, which facilitates its ability to form stable chelates with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ortho-Phenanthroline can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reaction of o-Phenylenediamine with Glyoxal: The mixture is heated under reflux in an acidic medium, leading to the formation of this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ortho-Phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthroline-5,6-dione.
Reduction: Reduction reactions can convert it into dihydrophenanthroline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents under mild conditions.
Major Products
Oxidation: Phenanthroline-5,6-dione.
Reduction: Dihydrophenanthroline derivatives.
Substitution: Various substituted phenanthroline derivatives, depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ortho-Phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metals, it can influence various biochemical and chemical processes. For example, its metal complexes can interact with DNA, leading to potential antimicrobial and anticancer effects. The binding to metal ions can also enhance the photophysical properties of the complexes, making them useful in various applications .
Comparison with Similar Compounds
Ortho-Phenanthroline is often compared with other nitrogen-heterocyclic ligands, such as:
2,2’-Bipyridine: Similar to this compound, it forms stable metal complexes but has a different coordination geometry.
1,7-Phenanthroline: Another isomer with different electronic properties and coordination behavior.
2,9-Dimethyl-1,10-Phenanthroline: A derivative of this compound with methyl groups that influence its steric and electronic properties.
This compound is unique due to its rigid, planar structure and strong chelating ability, which provide it with distinct advantages in forming stable metal complexes and influencing various chemical and biological processes .
Properties
IUPAC Name |
iron(2+);1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCJIZJBYZCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24FeN6+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14586-54-0 (diperchlorate), 14634-91-4 (sulfate[1:1]), 14634-91-4 (ferroin sulfate salt/solvate) | |
Record name | Ferroin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00163588 | |
Record name | Ferroin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14708-99-7 | |
Record name | Tris(1,10-phenanthroline)iron(2+) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14708-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferroin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferroin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FERROIN ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Q986P32R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.